ETHYL 4-(3-ACETAMIDO-4-ETHOXYBENZENESULFONAMIDO)BENZOATE
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Overview
Description
Ethyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate: is a complex organic compound known for its unique chemical structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.
Acetylation: The amino group is then acetylated to form the acetamido derivative.
Sulfonation and Ethoxylation: The compound undergoes sulfonation to introduce the sulfonamido group, followed by ethoxylation to add the ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Ethyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its functional groups.
Industry: It may be used in the production of specialty chemicals, dyes, or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-acetamido-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of the ethoxy group.
Ethyl 4-dimethylaminobenzoate: Contains a dimethylamino group instead of the acetamido and ethoxy groups.
Uniqueness: Ethyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and potential applications. The presence of both acetamido and sulfonamido groups, along with the ethoxy group, allows for diverse reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-4-26-18-11-10-16(12-17(18)20-13(3)22)28(24,25)21-15-8-6-14(7-9-15)19(23)27-5-2/h6-12,21H,4-5H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTCDUGPLJQETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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